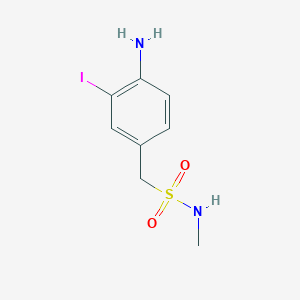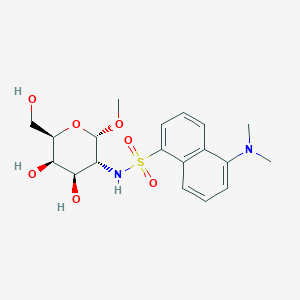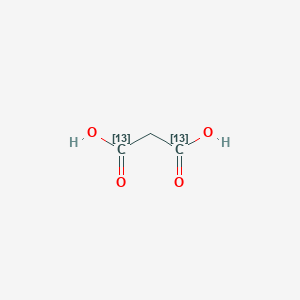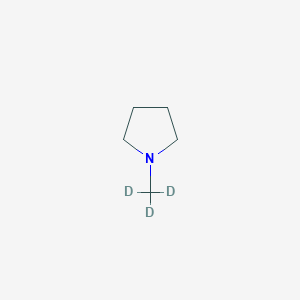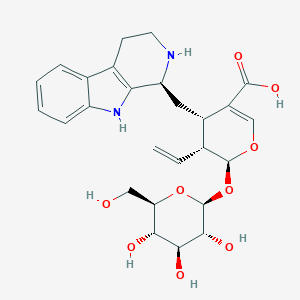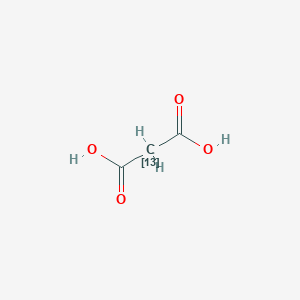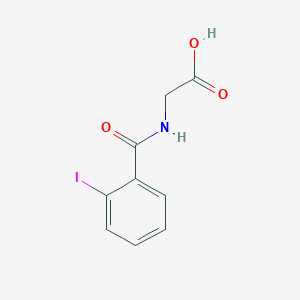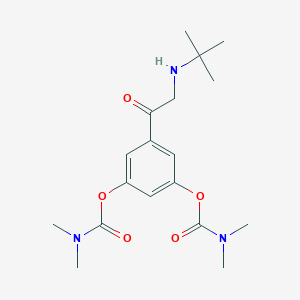
1-Keto Bambuterol
Übersicht
Beschreibung
1-Keto Bambuterol is a compound with the molecular formula C18H27N3O5 and a molecular weight of 365.42 . It is also known as BAMBUTEROL HYDROCHLORIDE IMPURITY F .
Synthesis Analysis
The synthesis of Bambuterol, the prodrug of 1-Keto Bambuterol, has been studied . The study showed that the AUCs of R-enantiomer presented linear correlation. After the same oral dosing of R-enantiomer and its racemate, all the pharmacokinetic parameters were equivalent .
Molecular Structure Analysis
The molecular structure of 1-Keto Bambuterol is characterized by its molecular formula C18H27N3O5 and a molecular weight of 365.42 .
Chemical Reactions Analysis
A computational study and quantum-chemical investigation on Bambuterol hydrochloride, the compound drug of 1-Keto Bambuterol, was conducted . The study used the density functional theory (DFT) method to explore energies, global reactivity parameters, and the nature of the hydrogen and halogen bonding interactions .
Physical And Chemical Properties Analysis
1-Keto Bambuterol is a solid compound . It has a molecular weight of 365.42 and a molecular formula of C18H27N3O5 .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Ketogenic diets have been studied extensively for their neuroprotective properties. These diets, high in fats and low in carbohydrates, induce a state of ketosis similar to fasting, which has been shown to have protective effects against a range of neurological disorders. The diet has been linked to symptomatic and disease-modifying activity in neurodegenerative diseases such as Alzheimer's and Parkinson's, and it may also offer protection in cases of traumatic brain injury and stroke (Gasior, Rogawski, & Hartman, 2006; Włodarek, 2019). These effects are thought to result from enhanced neuronal energy reserves, which improve the ability of neurons to resist metabolic challenges, along with possible antioxidant and anti-inflammatory actions.
Disease-Modifying Effects
Beyond neuroprotection, ketogenic diets have been implicated in modifying the course of various diseases. For example, they have been used to manage epilepsy for over 80 years, with recent studies suggesting long-lasting benefits for patients (Kim & Rho, 2008). There is also growing evidence that ketogenic diets could influence the progression of age-related pathologies, such as cardiovascular disease and cancer, through metabolic changes induced by increased levels of ketone bodies like β-hydroxybutyrate (Han, Ramprasath, & Zou, 2020).
Metabolic Impacts
The metabolic effects of ketogenic diets, including the induction of ketosis, have broad implications for health beyond their application in treating specific diseases. Ketogenic diets have been shown to influence weight loss, improve markers of metabolic syndrome, and potentially exert protective effects against diabetes and obesity. These diets shift the body's energy metabolism from carbohydrates to fats and ketone bodies, providing an alternative energy source that can affect cellular processes and health outcomes (Paoli, Rubini, Volek, & Grimaldi, 2013).
Safety And Hazards
Zukünftige Richtungen
Bambuterol, the prodrug of 1-Keto Bambuterol, is a long-acting beta2-adrenoceptor agonist used in the treatment of asthma . It causes smooth muscle relaxation, resulting in dilation of bronchial passages . This suggests potential future directions in the management of lung diseases associated with bronchospasm .
Eigenschaften
IUPAC Name |
[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUHQNUVSCRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552838 | |
| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Keto Bambuterol | |
CAS RN |
112935-94-1 | |
| Record name | C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112935-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Keto Bambuterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



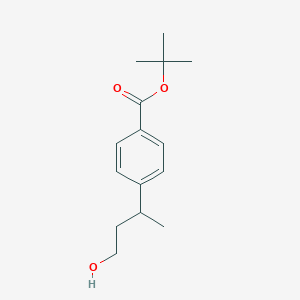
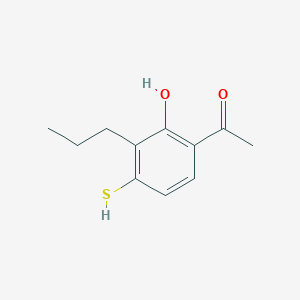
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
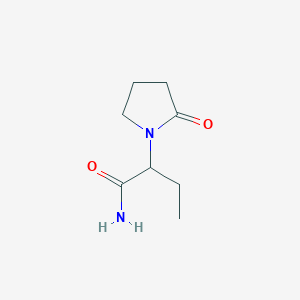
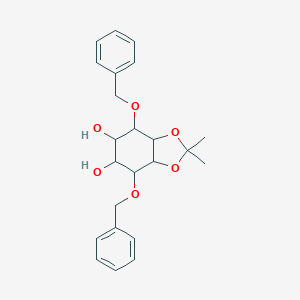
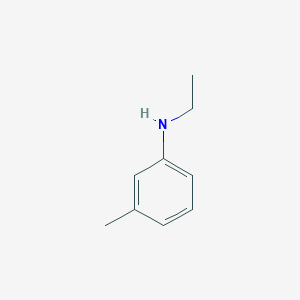
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
